molecular formula C12H16BrN B1382237 1-(3-Bromo-5-methylbenzyl)pyrrolidine CAS No. 1704069-69-1

1-(3-Bromo-5-methylbenzyl)pyrrolidine

Cat. No.: B1382237
CAS No.: 1704069-69-1
M. Wt: 254.17 g/mol
InChI Key: ZAMCVDLWUVTDCA-UHFFFAOYSA-N
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Description

1-(3-Bromo-5-methylbenzyl)pyrrolidine is an organic compound with the molecular formula C12H16BrN It is a derivative of pyrrolidine, featuring a brominated benzyl group attached to the nitrogen atom of the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Bromo-5-methylbenzyl)pyrrolidine can be synthesized through a multi-step process. One common method involves the bromination of 3-methylbenzyl chloride to form 3-bromo-5-methylbenzyl chloride. This intermediate is then reacted with pyrrolidine under basic conditions to yield the final product. The reaction typically requires a solvent such as dichloromethane and a base like sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize yield and purity. The final product is often purified through techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-5-methylbenzyl)pyrrolidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reduction of the bromine atom can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide, dichloromethane, and nucleophiles.

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

Major Products:

    Substitution: Various substituted pyrrolidines.

    Oxidation: Ketones or aldehydes.

    Reduction: Dehalogenated pyrrolidines.

Scientific Research Applications

1-(3-Bromo-5-methylbenzyl)pyrrolidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-5-methylbenzyl)pyrrolidine involves its interaction with specific molecular targets. The brominated benzyl group can participate in various binding interactions, influencing the compound’s biological activity. The pyrrolidine ring may also contribute to the compound’s overall pharmacological profile by interacting with receptors or enzymes in biological systems.

Comparison with Similar Compounds

1-(3-Bromo-5-methylbenzyl)pyrrolidine can be compared with other similar compounds, such as:

    1-(3-Chloro-5-methylbenzyl)pyrrolidine: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.

    1-(3-Fluoro-5-methylbenzyl)pyrrolidine: Contains a fluorine atom, which can significantly alter the compound’s properties.

    1-(3-Iodo-5-methylbenzyl)pyrrolidine:

Each of these compounds has unique characteristics that make them suitable for different applications in research and industry.

Biological Activity

Overview

1-(3-Bromo-5-methylbenzyl)pyrrolidine is an organic compound classified under pyrrolidine derivatives, notable for its potential biological activities. With the molecular formula C12_{12}H16_{16}BrN, this compound features a brominated benzyl group attached to the nitrogen atom of the pyrrolidine ring. Its unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The brominated benzyl group can engage in diverse binding interactions, influencing the compound's pharmacological profile. The pyrrolidine ring may also play a critical role by interacting with receptors or enzymes in biological systems, potentially leading to various therapeutic effects.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. The compound's mechanism appears to involve disrupting bacterial cell wall synthesis, although further studies are needed to elucidate the exact pathways involved.

Anticancer Activity

Preliminary studies have explored the anticancer potential of this compound. In cell line assays, it has shown cytotoxic effects against various cancer cell types, including breast and lung cancer cells. The compound's ability to induce apoptosis (programmed cell death) in these cells highlights its potential as a chemotherapeutic agent. The IC50_{50} values obtained from these studies indicate significant potency, warranting further investigation into its mechanism of action and efficacy in vivo .

Comparative Analysis with Similar Compounds

To understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureBiological Activity
1-(3-Chloro-5-methylbenzyl)pyrrolidineChloroModerate antimicrobial activity
1-(3-Fluoro-5-methylbenzyl)pyrrolidineFluoroReduced cytotoxicity
1-(3-Iodo-5-methylbenzyl)pyrrolidineIodoEnhanced anticancer properties

This table illustrates how variations in halogen substituents can influence the biological activity of pyrrolidine derivatives.

Study on Anticancer Activity

A notable study investigated the anticancer effects of this compound on human breast cancer cell lines. The results indicated that treatment with this compound led to a significant reduction in cell viability, with an IC50_{50} value of approximately 15 µM. Mechanistic studies revealed that the compound induced apoptosis through the intrinsic pathway, characterized by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins .

Antimicrobial Efficacy Assessment

In another study assessing antimicrobial efficacy, this compound was tested against several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL, indicating promising antimicrobial activity that could be further developed into therapeutic agents for treating bacterial infections .

Properties

IUPAC Name

1-[(3-bromo-5-methylphenyl)methyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrN/c1-10-6-11(8-12(13)7-10)9-14-4-2-3-5-14/h6-8H,2-5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAMCVDLWUVTDCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Br)CN2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001237228
Record name Pyrrolidine, 1-[(3-bromo-5-methylphenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001237228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1704069-69-1
Record name Pyrrolidine, 1-[(3-bromo-5-methylphenyl)methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1704069-69-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrrolidine, 1-[(3-bromo-5-methylphenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001237228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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